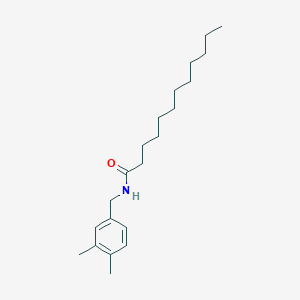

N-(3,4-Dimethylbenzyl)dodecanamide

Beschreibung

N-(3,4-Dimethylbenzyl)dodecanamide is a synthetic amide derivative with the molecular formula C₂₁H₃₅NO and a molecular weight of 317.27 g/mol . Structurally, it consists of a dodecanamide (12-carbon alkyl chain) linked via an amide bond to a 3,4-dimethylbenzyl group.

Eigenschaften

CAS-Nummer |

102366-73-4 |

|---|---|

Molekularformel |

C21H35NO |

Molekulargewicht |

317.5 g/mol |

IUPAC-Name |

N-[(3,4-dimethylphenyl)methyl]dodecanamide |

InChI |

InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-11-12-13-21(23)22-17-20-15-14-18(2)19(3)16-20/h14-16H,4-13,17H2,1-3H3,(H,22,23) |

InChI-Schlüssel |

ZVPBVGLFEPZQCG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C |

Andere CAS-Nummern |

102366-73-4 |

Synonyme |

N-[(3,4-dimethylphenyl)methyl]dodecanamide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues with Aromatic Substitutions

N-(3,4-Dimethoxy-β-phenylethyl)amide Derivatives

Compounds such as N-(3,4-Dimethoxy-β-phenylethyl)decanamide (3d) and N-(3,4-Dimethoxy-β-phenylethyl)hexadecanamide (3g) share a similar aromatic-amide backbone but differ in substituents and alkyl chain length. Key differences include:

- Substituent Effects : The dimethylbenzyl group in the target compound introduces steric hindrance and hydrophobicity compared to the dimethoxy group in derivatives, which may enhance electron-donating properties .

- Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecanamide in 3g) increase melting points (e.g., 102–103°C for 3g vs. 81–82°C for decanamide 3d), suggesting that N-(3,4-Dimethylbenzyl)dodecanamide’s shorter chain may lower its melting point relative to 3g .

Table 1: Physical Properties of Selected Aromatic Amides

Lauramide-Based Surfactants

Lauramide derivatives, such as LAURAMIDE MEA (N-{2-hydroxyethyl}dodecanamide) and LAURAMIDE MIPA (N-(2-hydroxypropyl)dodecanamide), are widely used in cosmetics as antistatic agents and viscosity modifiers . Key comparisons include:

- Functional Groups : The hydroxyethyl/hydroxypropyl groups in lauramides enhance hydrophilicity and surfactant activity, whereas the dimethylbenzyl group in the target compound may favor lipid solubility and membrane interaction.

- Applications : Lauramides are optimized for surface activity, while N-(3,4-Dimethylbenzyl)dodecanamide’s aromatic substitution could make it more suitable for hydrophobic interactions in drug delivery or polymer stabilization.

Complex Benzodioxepin Derivatives

In contrast, the target compound’s simpler aromatic structure may prioritize synthetic accessibility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.